tert-Butyl (1-(4-chloro-5-methylpyrimidin-2-yl)piperidin-3-yl)(methyl)carbamate
Description
tert-Butyl (1-(4-chloro-5-methylpyrimidin-2-yl)piperidin-3-yl)(methyl)carbamate is a carbamate derivative featuring a pyrimidine core substituted with chloro and methyl groups at positions 4 and 5, respectively. The pyrimidine ring is linked to a piperidine moiety, which is further functionalized with a tert-butyl methylcarbamate group.
Properties
IUPAC Name |
tert-butyl N-[1-(4-chloro-5-methylpyrimidin-2-yl)piperidin-3-yl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN4O2/c1-11-9-18-14(19-13(11)17)21-8-6-7-12(10-21)20(5)15(22)23-16(2,3)4/h9,12H,6-8,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQIPDRRNDMEOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1Cl)N2CCCC(C2)N(C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101112118 | |
| Record name | Carbamic acid, N-[1-(4-chloro-5-methyl-2-pyrimidinyl)-3-piperidinyl]-N-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101112118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289388-19-7 | |
| Record name | Carbamic acid, N-[1-(4-chloro-5-methyl-2-pyrimidinyl)-3-piperidinyl]-N-methyl-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1289388-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[1-(4-chloro-5-methyl-2-pyrimidinyl)-3-piperidinyl]-N-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101112118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of tert-Butyl (1-(4-chloro-5-methylpyrimidin-2-yl)piperidin-3-yl)(methyl)carbamate involves multiple steps. One common method includes the reaction of 4-chloro-5-methylpyrimidine with piperidine derivatives under controlled conditions. The reaction typically requires the use of solvents such as dichloromethane and catalysts like palladium complexes . Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom in the pyrimidine ring is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Cross-Coupling Reactions: It can be involved in palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl (1-(4-chloro-5-methylpyrimidin-2-yl)piperidin-3-yl)(methyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in cross-coupling reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological pathways and interactions.
Industry: It is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (1-(4-chloro-5-methylpyrimidin-2-yl)piperidin-3-yl)(methyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application and the nature of the target molecules .
Comparison with Similar Compounds
Pyrimidine Ring Substitution Patterns
The substitution pattern on the pyrimidine ring critically influences electronic properties, steric bulk, and biological activity. Below is a comparative analysis:
Key Findings :
- The 4-chloro-5-methyl substitution in the target compound offers a balance between steric accessibility and electronic modulation, making it versatile for further functionalization.
Carbamate and Piperidine Modifications
The nature of the carbamate group and the piperidine ring’s substitution pattern significantly impact molecular conformation and target binding:
Key Findings :
Biological Activity
tert-Butyl (1-(4-chloro-5-methylpyrimidin-2-yl)piperidin-3-yl)(methyl)carbamate is a complex organic compound belonging to the carbamate class, characterized by its unique structural components, including a tert-butyl group, a piperidine ring, and a pyrimidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neurological and oncological contexts.
The molecular formula of this compound is , with a molecular weight of approximately 340.85 g/mol. The presence of chloro and methyl substituents on the pyrimidine ring enhances its biological activity, making it a subject of interest for further research.
Physical and Chemical Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 340.85 g/mol |
| Density | 1.166 ± 0.06 g/cm³ (Predicted) |
| pKa | 12.72 ± 0.46 (Predicted) |
Preliminary studies suggest that this compound may interact with various biological targets, including enzymes and receptors involved in neurological processes. The piperidine ring is known for its ability to modulate neurotransmitter systems, while the aromatic nature of the pyrimidine moiety may enhance binding affinity to specific targets.
Therapeutic Potential
Research indicates that compounds with similar structures exhibit significant antitumor and anti-inflammatory activities. For example, compounds related to this structure have shown efficacy in inhibiting tumor growth and modulating inflammatory responses, suggesting that this compound may also possess therapeutic potential in these areas .
Case Studies
-
Antitumor Activity :
- A study indicated that similar pyrimidine derivatives demonstrated significant inhibition of cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .
- In vitro assays revealed that these compounds could effectively downregulate key signaling pathways involved in tumor progression.
- Anti-inflammatory Effects :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The following table summarizes notable compounds with structural similarities and their unique properties:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Chloro-N-(tert-butyl)-5-methylpyrimidinamine | Contains a similar pyrimidine core | Potential anti-cancer activity |
| Piperidinyl carbamates | Various substitutions on piperidine | Diverse biological activities |
| Methyl carbamates | Simple methyl ester variations | Commonly used in agriculture |
The specific combination of functional groups and structural configuration in this compound may confer distinct biological activities not observed in simpler analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
